molecular formula C19H21NO4 B13370048 Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate

Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate

Cat. No.: B13370048
M. Wt: 327.4 g/mol
InChI Key: ZJIWMTXGVZLHJW-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate is an organic compound with a complex structure that includes an ester, an amide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate typically involves a multi-step process. One common method includes the esterification of 3-amino-4-methylbenzoic acid with ethanol to form ethyl 3-amino-4-methylbenzoate. This intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions to form quinones.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and amines.

Scientific Research Applications

Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-methylbenzoate: A precursor in the synthesis of the target compound.

    4-methoxyphenylacetic acid: Another related compound with similar structural features.

Uniqueness

Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 3-[[2-(4-methoxyphenyl)acetyl]amino]-4-methylbenzoate

InChI

InChI=1S/C19H21NO4/c1-4-24-19(22)15-8-5-13(2)17(12-15)20-18(21)11-14-6-9-16(23-3)10-7-14/h5-10,12H,4,11H2,1-3H3,(H,20,21)

InChI Key

ZJIWMTXGVZLHJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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